molecular formula C7H7Br2N3 B6282404 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide CAS No. 2309457-98-3

6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide

Cat. No. B6282404
CAS RN: 2309457-98-3
M. Wt: 293
InChI Key:
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Description

6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide (6-Br-2-Me-ImP) is a synthetic molecule that has been studied for its potential uses in scientific research. It is a member of the imidazopyrazine family, which are heterocyclic compounds that contain both an imidazole ring and a pyrazine ring. 6-Br-2-Me-ImP has been studied for its potential applications in a variety of areas, including as an anti-inflammatory and anti-cancer agent, as an inhibitor of HIV-1 integrase and as a potential therapeutic agent for Alzheimer’s disease.

Scientific Research Applications

6-Br-2-Me-ImP has been studied for its potential applications in a variety of areas, including as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of NF-κB, a transcription factor that is involved in the regulation of inflammation. In addition, 6-Br-2-Me-ImP has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells.
6-Br-2-Me-ImP has also been studied for its potential use as an inhibitor of HIV-1 integrase. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of HIV-1 integrase, which is an enzyme that is responsible for the integration of the HIV-1 genome into the host cell’s DNA. In addition, 6-Br-2-Me-ImP has been studied for its potential use as a therapeutic agent for Alzheimer’s disease. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of amyloid-β aggregation, which is a key process in the development of Alzheimer’s disease.

Mechanism of Action

6-Br-2-Me-ImP is believed to exert its effects by binding to and inhibiting the activity of various enzymes and proteins. For example, 6-Br-2-Me-ImP is believed to bind to and inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation. In addition, 6-Br-2-Me-ImP is believed to bind to and inhibit the activity of HIV-1 integrase, which is an enzyme that is responsible for the integration of the HIV-1 genome into the host cell’s DNA. Finally, 6-Br-2-Me-ImP is believed to bind to and inhibit the activity of amyloid-β, which is a protein that is involved in the development of Alzheimer’s disease.
Biochemical and Physiological Effects
6-Br-2-Me-ImP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of NF-κB, a transcription factor that is involved in the regulation of inflammation. In addition, 6-Br-2-Me-ImP has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. 6-Br-2-Me-ImP has also been shown to be a potent inhibitor of HIV-1 integrase, which is an enzyme that is responsible for the integration of the HIV-1 genome into the host cell’s DNA. Finally, 6-Br-2-Me-ImP has been shown to be a potent inhibitor of amyloid-β aggregation, which is a key process in the development of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 6-Br-2-Me-ImP in laboratory experiments has several advantages. First, 6-Br-2-Me-ImP is a relatively inexpensive compound that can be easily synthesized in the laboratory. Second, 6-Br-2-Me-ImP is a potent inhibitor of a variety of enzymes and proteins, which makes it a useful tool for studying the biochemical and physiological effects of these compounds.
However, there are also some limitations to the use of 6-Br-2-Me-ImP in laboratory experiments. First, 6-Br-2-Me-ImP is a relatively new compound and its long-term effects are not yet known. Second, 6-Br-2-Me-ImP is a synthetic compound and its biological activity may vary depending on the specific conditions of the experiment. Finally, 6-Br-2-Me-ImP is a potent inhibitor of a variety of enzymes and proteins, and its activity may be affected by other compounds present in the laboratory environment.

Future Directions

For research include studying the long-term effects of 6-Br-2-Me-ImP on cells and organisms; exploring the potential uses of 6-Br-2-Me-ImP as an anti-viral or anti-bacterial agent; and investigating the potential therapeutic uses of 6-Br-2-Me-ImP for other diseases, such as Parkinson’s disease and Huntington’s disease. In addition, further research is needed to determine the optimal conditions for synthesizing 6-Br-2-Me-ImP and to explore the potential uses of 6-Br-2-Me-ImP in industrial applications.

Synthesis Methods

6-Br-2-Me-ImP is synthesized by a three-step process. First, the starting material, 4-chloro-2-methylimidazo[1,2-a]pyrazine, is reacted with bromine in acetic acid to form the 6-bromo derivative. Next, the 6-bromo derivative is reacted with sodium hydroxide in methanol to form the sodium salt of 6-Br-2-Me-ImP. Finally, the sodium salt is reacted with hydrobromic acid in acetic acid to form the hydrobromide salt of 6-Br-2-Me-ImP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide involves the reaction of 2-methylimidazo[1,2-a]pyrazine with hydrobromic acid and bromine.", "Starting Materials": [ "2-methylimidazo[1,2-a]pyrazine", "Hydrobromic acid", "Bromine" ], "Reaction": [ "Add 2-methylimidazo[1,2-a]pyrazine to a reaction flask", "Add hydrobromic acid to the reaction flask and stir for 30 minutes", "Add bromine dropwise to the reaction mixture and stir for an additional 2 hours", "Filter the resulting precipitate and wash with cold water", "Dry the product under vacuum to obtain 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide" ] }

CAS RN

2309457-98-3

Product Name

6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide

Molecular Formula

C7H7Br2N3

Molecular Weight

293

Purity

0

Origin of Product

United States

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